Pyribencarb

Catalog No.
S643258
CAS No.
799247-52-2
M.F
C18H20ClN3O3
M. Wt
361.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyribencarb

CAS Number

799247-52-2

Product Name

Pyribencarb

IUPAC Name

methyl N-[[2-chloro-5-[C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23)

InChI Key

CRFYLQMIDWBKRT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC

Canonical SMILES

CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC

Isomeric SMILES

CC1=NC(=CC=C1)CO/N=C(/C)\C2=CC(=C(C=C2)Cl)CNC(=O)OC

Understanding Fungal Mechanisms of Action and Resistance

  • Mode of Action

    Researchers are actively investigating the precise mode of action of pyribencarb in targeting specific fungal processes. Studies suggest it disrupts fungal cell wall synthesis by inhibiting the enzyme chitin synthase, a crucial component for fungal growth and development []. Understanding this mechanism can inform the development of novel fungicides and resistance management strategies.

  • Resistance Development

    Pyribencarb, like many fungicides, faces the challenge of resistance development in fungal populations. Research explores the emergence of resistance mechanisms employed by fungi to evade the fungicidal effects of pyribencarb. This knowledge is crucial for anticipating and mitigating resistance issues in agricultural settings [].

Evaluation of Pyribencarb Efficacy and Environmental Impact

  • Efficacy Studies

    Researchers continue to evaluate the efficacy of pyribencarb against various fungal pathogens affecting different crops and plants. This research helps determine its effectiveness in controlling specific diseases and identify potential limitations under varying environmental conditions [].

  • Environmental Impact Assessment

    Studies assess the potential environmental impact of pyribencarb, including its persistence in soil and water, effects on non-target organisms, and potential for bioaccumulation. This research informs regulatory decisions and responsible agricultural practices [].

Pyribencarb is a novel fungicide classified as a benzylcarbamate-type compound, specifically effective against various plant pathogenic fungi. Its chemical structure is characterized by the IUPAC name methyl {2-chloro-5-[(E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzyl} carbamate, with a molecular formula of C₁₈H₂₀ClN₃O₃ and a molecular weight of 361.82 g/mol. Pyribencarb appears as a white powder, with a melting point of 95.0°C and low solubility in water (approximately 6.76×10³ µg/L at 20°C) .

Pyribencarb primarily functions as a Qo inhibitor, targeting the cytochrome b component of complex III in the electron transport chain of fungi. It exhibits uncompetitive inhibition regarding decylubiquinol in Botrytis cinerea, a common plant pathogen. The compound's inhibitory effects on succinate-cytochrome c reductase activities have been noted to be relatively weak compared to traditional strobilurin fungicides, indicating its unique selectivity and potential advantages in managing QoI-resistant strains of fungi .

Pyribencarb demonstrates significant antifungal activity against various pathogens, including:

  • Botrytis cinerea (gray mold)
  • Corynespora cassiicola (leaf spot)
  • Sclerotinia sclerotiorum (stem rot)

Field experiments have shown that pyribencarb provides adequate control even in environments where QoI-resistant strains exist, making it a promising alternative to existing fungicides .

The synthesis of pyribencarb involves several steps:

  • Formation of the Benzylcarbamate Framework: Starting materials undergo reactions to create the core benzylcarbamate structure.
  • Introduction of Chlorine and Picoline Groups: Modifications are made to incorporate the chlorobenzyloxyimino ethyl group and picoline moiety, enhancing both fungicidal activity and physicochemical properties.
  • Final Purification: The resultant compound is purified to obtain the final product with desired purity levels suitable for agricultural applications .

Pyribencarb is primarily utilized as a fungicide in agriculture, targeting various fungal diseases that affect crops. Its unique mode of action allows it to be effective against resistant strains, making it valuable for integrated pest management strategies. The compound's selectivity also suggests potential applications in protecting beneficial organisms while controlling harmful pathogens .

Studies have indicated that pyribencarb interacts selectively with specific enzymes in the electron transport chain, providing insights into its mechanism of action. Its lower toxicity towards non-target organisms compared to traditional fungicides is noteworthy, suggesting that it may offer environmental benefits while maintaining efficacy against target pathogens .

Pyribencarb can be compared with several other fungicides that share similar mechanisms or chemical structures:

Compound NameClassMechanism of ActionUnique Features
StrobilurinStrobilurin-typeQo inhibitionBroad-spectrum activity but prone to resistance
AzoxystrobinStrobilurin-typeQo inhibitionEffective against many pathogens; resistance issues
CarbendazimBenzimidazole-typeInhibition of fungal cell divisionLess selective; broader toxicity profile
TriazoleTriazole-typeErgosterol biosynthesis inhibitionTarget-specific; used mainly for systemic diseases

Pyribencarb stands out due to its unique benzylcarbamate structure and its effectiveness against QoI-resistant strains, offering an advantageous profile for modern agricultural practices .

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

361.1193192 g/mol

Monoisotopic Mass

361.1193192 g/mol

Heavy Atom Count

25

UNII

49UMA0976P

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

799247-52-2

Wikipedia

Pyribencarb

Dates

Modify: 2023-08-15

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